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An In-depth Technical Guide to (4-Chlorophenyl)(morpholino)methanone

This guide provides a comprehensive technical overview of (4-chlorophenyl)
(morpholino)methanone, a synthetic amide with significant potential in medicinal chemistry

and materials science. We will move beyond a simple recitation of facts to explore the causal

relationships behind its synthesis, the logic of its analytical characterization, and its potential

applications grounded in the established bioactivity of its core structural motifs. This document

is intended for researchers, chemists, and drug development professionals seeking a

foundational understanding of this compound.

Introduction and Strategic Context
(4-Chlorophenyl)(morpholino)methanone (C₁₁H₁₂ClNO₂) is a tertiary amide synthesized

from 4-chlorobenzoic acid and morpholine. Its structure is of particular interest for several

strategic reasons. The morpholine ring is a well-established "privileged scaffold" in medicinal

chemistry, known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic

profiles of drug candidates.[1] Concurrently, the 4-chlorophenyl group is a common feature in a

multitude of bioactive compounds, where the chlorine atom can modulate electronic properties

and provide a key interaction point for receptor binding.

While extensive biological data for this specific molecule is not widely published, its structural

components suggest a high potential for bioactivity. Analogous structures have demonstrated a

range of effects, including antibacterial and phosphoinositide 3-kinase (PI3K) inhibitory
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activities.[2][3] Therefore, (4-chlorophenyl)(morpholino)methanone serves as both a

valuable synthetic intermediate and a promising candidate for primary biological screening

campaigns.

Core Physicochemical Properties
A compound's physical and chemical properties are the foundation of its behavior in both

synthetic and biological systems. These parameters dictate solubility, reactivity, and potential

for crossing biological membranes. The core properties of (4-chlorophenyl)
(morpholino)methanone are summarized below.

Property Value Reference(s)

CAS Number 19202-04-1 [4][5]

Molecular Formula C₁₁H₁₂ClNO₂ [4][5]

Molecular Weight 225.67 g/mol [4][5]

IUPAC Name
(4-chlorophenyl)(morpholin-4-

yl)methanone
[5]

Synonyms

N-(4-

Chlorobenzoyl)morpholine, 4-

(4-Chlorobenzoyl)morpholine

[4][5]

Density (Computed) 1.271 g/cm³ [4]

Boiling Point (Computed) 382.4 °C at 760 mmHg [4]

Flash Point (Computed) 185 °C [4]

XLogP3 1.6 - 1.75 [4]

Topological Polar Surface Area

(PSA)
29.5 Å² [4]

Synthesis and Mechanistic Rationale
The most direct and widely employed synthesis of (4-chlorophenyl)(morpholino)methanone
is the nucleophilic acyl substitution reaction between 4-chlorobenzoyl chloride and morpholine.
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This is a classic example of amide bond formation.

Mechanism: The reaction proceeds via the nucleophilic attack of the secondary amine

(morpholine) on the highly electrophilic carbonyl carbon of the acyl chloride. The lone pair of

electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral

intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving

group and forming the stable amide product. A non-nucleophilic base, such as pyridine or

triethylamine, is typically added to scavenge the hydrochloric acid (HCl) byproduct, preventing

the protonation of the morpholine reactant and driving the reaction to completion.

Reaction Vessel (0°C to RT)

4-Chlorobenzoyl Chloride

Mix & Stir

Morpholine

Pyridine (Base)
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Aqueous Workup
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Reaction Complete Dry Organic Layer
(Anhydrous Na₂SO₄)

Solvent Evaporation
(Rotary Evaporator)

Purification
(Recrystallization or Chromatography)

Crude Product Final Product:
(4-Chlorophenyl)(morpholino)methanone
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General synthesis and purification workflow.

Detailed Experimental Protocol: Synthesis
Objective: To synthesize (4-chlorophenyl)(morpholino)methanone.

Materials:

Morpholine (1.0 eq)
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4-Chlorobenzoyl chloride (1.1 eq)

Triethylamine (1.2 eq) or Pyridine

Dichloromethane (DCM), anhydrous

1 M HCl solution

Saturated NaHCO₃ solution

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add

morpholine (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

Base Addition: Add triethylamine (1.2 eq) to the cooled solution with stirring. The base is

critical to neutralize the HCl generated, preventing the formation of morpholine

hydrochloride salt which is unreactive.

Acyl Chloride Addition: Dissolve 4-chlorobenzoyl chloride (1.1 eq) in a minimal amount of

anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 15-20

minutes, maintaining the temperature at 0 °C. A slight excess of the acyl chloride ensures

the complete consumption of the morpholine.

Reaction Progression: After the addition is complete, remove the ice bath and allow the

reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress

using Thin Layer Chromatography (TLC).

Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a

separatory funnel and wash sequentially with water, 1 M HCl (to remove excess

triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally,

brine.
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Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator to yield the

crude product.

Purification: The crude solid can be purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure

product.[1]

Analytical Characterization
Confirming the identity and purity of a synthesized compound is paramount. A multi-technique

approach provides orthogonal data, building a robust and self-validating analytical package.

Spectroscopic Analysis

Purified Product

NMR (¹H, ¹³C)
- Confirms C-H framework

- Verifies connectivity

IR Spectroscopy
- Identifies functional groups

(C=O, C-O-C, C-Cl)

Mass Spectrometry
- Determines molecular weight

- Analyzes fragmentation

Structural Confirmation
& Purity Assessment

Click to download full resolution via product page

Workflow for structural verification.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful

tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show two distinct regions. A

multiplet between δ 7.32-7.45 ppm corresponds to the four aromatic protons of the 4-
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chlorophenyl ring.[6] A broad multiplet between δ 3.30-3.95 ppm integrates to eight

protons, representing the two sets of chemically distinct methylene (-CH₂-) groups in the

morpholine ring.[6] The broadness is due to the conformational flux of the morpholine ring

at room temperature.

¹³C NMR (101 MHz, CDCl₃): Key signals confirm the carbon backbone: δ 169.4 (amide

carbonyl carbon), δ 136.0, 133.6, 128.9, 128.7 (aromatic carbons), and δ 66.8, 48.2, 42.7

(morpholine carbons).[6]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific

functional groups.

A strong absorbance band is expected around 1630-1680 cm⁻¹, characteristic of the C=O

stretch of a tertiary amide.

Absorbance bands around 1110-1120 cm⁻¹ would correspond to the C-O-C stretching of

the morpholine ether linkage.

A band in the region of 1085-1095 cm⁻¹ can be attributed to the C-Cl stretch on the

aromatic ring.

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern,

confirming the elemental composition.

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be

expected at m/z = 225. A characteristic [M+2]⁺ peak at m/z = 227 with approximately one-

third the intensity of the [M]⁺ peak would be observed, confirming the presence of a single

chlorine atom.

Key fragmentation would likely involve the cleavage of the amide bond, yielding fragments

corresponding to the 4-chlorobenzoyl cation (m/z = 139/141) and the morpholine fragment.

Potential Pharmacological Profile and Applications
While dedicated studies on (4-chlorophenyl)(morpholino)methanone are limited, a strong

case for its potential biological activity can be made based on structure-activity relationships of

its constituent parts.
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Antibacterial Potential: The morpholine nucleus is a component of several antibacterial

agents. Furthermore, related fluorinated benzoyl-morpholine compounds have demonstrated

"pronounced antibacterial activity against gram-positive and gram-negative test strains".[1]

This suggests that the title compound is a strong candidate for antimicrobial screening.

Central Nervous System (CNS) Activity: A structurally related morpholine methanone

derivative has been shown to produce anxiolytic-like effects in preclinical models, with

activity potentially mediated through benzodiazepine binding sites.[7] Separately, an

imidazolinone containing both a 4-chlorophenyl and a morpholino group has been

investigated for anticonvulsant properties.[8] This points to a potential for (4-chlorophenyl)
(morpholino)methanone to modulate neuronal signaling pathways.

Anticancer Potential: The 4-morpholinoquinazoline and related scaffolds have been

developed as potent and selective inhibitors of the PI3K p110α isoform, a key enzyme in a

signaling pathway that is frequently dysregulated in cancer.[3] The morpholine group in these

inhibitors is often crucial for binding and achieving desired pharmacokinetic properties. This

precedent makes (4-chlorophenyl)(morpholino)methanone a logical starting point for

developing novel kinase inhibitors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://pdf.benchchem.com/3833/Potential_Biological_Activities_of_3_Fluorophenyl_morpholino_methanone_A_Technical_Guide.pdf
https://pubmed.ncbi.nlm.nih.gov/37097335/
https://pubmed.ncbi.nlm.nih.gov/11446164/
https://www.benchchem.com/product/b091582?utm_src=pdf-body
https://www.benchchem.com/product/b091582?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16837202/
https://www.benchchem.com/product/b091582?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091582?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Receptor Tyrosine Kinase
(e.g., EGFR)

PI3K

Activates

PIP3

Phosphorylates

PIP2

PDK1

Recruits

Akt

Activates

Downstream Effectors
(mTOR, GSK3β, etc.)

Activates

Cell Proliferation,
Survival, Growth

(4-Chlorophenyl)(morpholino)methanone
(Hypothetical Inhibitor)

Inhibits

Click to download full resolution via product page

Hypothetical inhibition of the PI3K/Akt pathway.
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Protocol: In Vitro Cytotoxicity Screening (MTT
Assay)
To probe the potential anticancer activity, a primary screening using a colorimetric viability

assay like the MTT assay is a standard, robust first step.

Objective: To determine the cytotoxic effect of (4-chlorophenyl)(morpholino)methanone
on a selected cancer cell line (e.g., A549 - lung carcinoma).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay

measures the metabolic activity of cells. Viable cells with active mitochondrial

dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the

amount of which is proportional to the number of living cells.

Procedure:

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well

and incubate for 24 hours to allow for attachment.

Compound Preparation: Prepare a 10 mM stock solution of (4-chlorophenyl)
(morpholino)methanone in DMSO. Perform serial dilutions in cell culture medium to

achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control

(DMSO only).

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared

compound dilutions to the respective wells. Incubate for 48-72 hours.

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours at 37 °C.

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing

agent (e.g., DMSO or a specialized buffer) to each well to dissolve the purple formazan

crystals.

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate

reader.
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Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the

compound that inhibits cell growth by 50%).

Conclusion and Future Directions
(4-Chlorophenyl)(morpholino)methanone is a readily synthesizable compound with a

compelling structural profile for further investigation in drug discovery and materials science. Its

core properties are well-defined, and its synthesis is straightforward. While direct biological

data is sparse, the known bioactivities of the morpholine and 4-chlorophenyl scaffolds provide a

strong rationale for screening this compound for antibacterial, anticancer, and CNS-related

activities. The protocols outlined in this guide provide a clear roadmap for its synthesis,

characterization, and initial biological evaluation. Future research should focus on systematic

screening to uncover its primary biological targets and subsequent lead optimization to

enhance potency and selectivity.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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